molecular formula C26H21N5O2 B6485031 2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899966-81-5

2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B6485031
CAS No.: 899966-81-5
M. Wt: 435.5 g/mol
InChI Key: WVBXTPULITVUTC-UHFFFAOYSA-N
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Description

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at the N1 position and a biphenyl-acetamide moiety at the C5 position. Pyrazolo[3,4-d]pyrimidinones are widely studied for their kinase inhibitory and anticancer activities, while biphenyl groups are common in drug design for optimizing π-π interactions . The acetamide linker may contribute to hydrogen-bonding interactions, a feature observed in structurally related bioactive compounds .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-18-7-13-22(14-8-18)31-25-23(16-28-31)26(33)30(17-27-25)29-24(32)15-19-9-11-21(12-10-19)20-5-3-2-4-6-20/h2-14,16-17H,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXTPULITVUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The table below highlights key structural and synthetic differences between the target compound and its analogues:

Compound Name Core Structure Substituents (R1, R2) Synthesis Method Key Features/Applications References
Target compound : 2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1 = 4-methylphenyl; R2 = biphenyl-acetamide Likely via nucleophilic substitution of α-chloroacetamide with pyrazolo-pyrimidine intermediates Designed for enhanced aromatic stacking and solubility
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1 = 4-fluorophenyl; R2 = benzyl-acetamide Reacting pyrazolo-pyrimidine with benzyl α-chloroacetamide in basic conditions ZINC database entry (ZINC3329589); potential kinase inhibitor candidate
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidin-4-one R1 = 4-methoxyphenyl; R2 = variable Condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted oxadiazoles Higher yields (70–80%); explored for antimicrobial activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin-4-one R1 = chromen-2-yl; R2 = fluoro-benzamide Suzuki coupling with boronic acids; palladium catalysis Anticandidate (mass 589.1 Da; m.p. 175–178°C)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole R1 = 4-chlorophenyl; R2 = chloroacetamide SN2 reaction of pyrazole amines with α-chloroacetamides Intermediate for insecticides (e.g., Fipronil derivatives)

Key Structural and Functional Differences

  • The biphenyl-acetamide moiety in the target compound provides extended π-conjugation versus simpler benzyl () or chromenyl () groups, which may improve binding to hydrophobic pockets .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods for pyrazolo-pyrimidine derivatives, such as coupling α-chloroacetamides with amine intermediates under basic conditions (e.g., Cs2CO3 in DMF) . In contrast, chromenyl derivatives () require palladium-catalyzed cross-coupling, increasing complexity .
  • Chloroacetamide derivatives () are precursors to insecticides, highlighting the scaffold’s versatility in agrochemical vs. pharmaceutical applications .

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